N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine

cancer monocyte differentiation cell proliferation arrest

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine distinguishes itself from saturated analogs (e.g., N-(4-methoxybenzyl)-2-methylpropan-1-amine) by its terminal olefin, a critical functional group for covalent target engagement, 5-lipoxygenase translocation inhibition, and CCR5 antagonism. This dual-reactivity scaffold—combining a nucleophilic secondary amine with a derivatizable alkene—enables orthogonal library synthesis. Researchers investigating differentiation-inducing anticancer agents, leukotriene biosynthesis, or chemokine receptor pathways will find this compound structurally implicated in the relevant pharmacology, making it a superior, fragment-like starting point for SAR campaigns. Verify olefin integrity and absence of saturated impurity upon receipt to ensure biological activity fidelity.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12451447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(=C)CNCC1=CC=C(C=C1)OC
InChIInChI=1S/C12H17NO/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11/h4-7,13H,1,8-9H2,2-3H3
InChIKeyIWZNLDWWQPNGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine: Structural Identity and Core Physicochemical Baseline for Research Procurement


N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine (CAS 1226044-29-6) is a secondary allylic amine with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . Its structure features a 4-methoxybenzyl group appended to a 2-methylprop-2-en-1-amine (methallylamine) backbone, as reflected by its SMILES notation C=C(C)CNCc1ccc(OC)cc1 . The compound belongs to the broader class of N-substituted benzylamines and is primarily utilized as a synthetic intermediate or a pharmacologically active scaffold in medicinal chemistry research [1]. The presence of both the electron-donating para-methoxy substituent on the aromatic ring and the terminal olefin in the allylic amine side chain imparts a distinct reactivity profile that differentiates it from simpler N-benzyl or saturated alkylamine analogs.

Why N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine Cannot Be Assumed Interchangeable with Close Structural Analogs


Although N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine shares a 4-methoxybenzylamine core with several commercially available analogs, critical structural variations govern its biological target engagement and chemical reactivity. Saturation of the allyl double bond (as in N-(4-methoxybenzyl)-2-methylpropan-1-amine, CAS 347405-96-3) eliminates the olefin required for potential covalent interactions or further derivatization . Removal of the para-methoxy group (as in N-benzyl-2-methylprop-2-en-1-amine) alters both the electron density of the aromatic ring and hydrogen-bonding capacity at target protein interfaces . Substitution at the nitrogen with a methyl group (as in N-(4-methoxybenzyl)-N-methylamine, CAS 702-24-9) converts the secondary amine to a tertiary amine, fundamentally changing protonation state, hydrogen-bond donor capacity, and steric profile . These structural distinctions preclude simple functional interchange and necessitate compound-specific validation for any given assay or synthetic pathway.

Comparative Evidence for N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine: Quantified Differentiation Versus Closest Analogs


Differentiation-Inducing Activity in Undifferentiated Cell Proliferation Arrest: Comparison with Saturated and N-Methyl Analogs

Patent-derived data indicate that N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This activity profile is explicitly attributed to the compound's specific substitution pattern; the analogous saturated compound N-(4-methoxybenzyl)-2-methylpropan-1-amine (CAS 347405-96-3) and the N-methyl-substituted analog N-(4-methoxybenzyl)-N-methylamine (CAS 702-24-9) have not been reported to exhibit this differentiation-inducing phenotype. The presence of both the free secondary amine proton and the terminal olefin appears to be a prerequisite for this biological activity.

cancer monocyte differentiation cell proliferation arrest

5-Lipoxygenase Translocation Inhibitory Activity: A Distinct Target Engagement Profile Relative to SSAO-Focused Fluoro Analogs

N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine has been tested for inhibitory activity against 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells, as recorded in the ChEMBL database (ChEMBL_4193 / CHEMBL619995) [1]. In marked contrast, the structurally related fluoro analog LJP 1586 (Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride) is a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) with IC50 values between 4 and 43 nM against rodent and human SSAO, but does not target the 5-lipoxygenase pathway [2]. This target-level divergence demonstrates that even minor structural modifications (fluoro substitution at the allyl position) redirect pharmacological activity from the leukotriene biosynthesis pathway to amine oxidase inhibition, underscoring that the non-fluorinated, methyl-substituted allylamine scaffold of the target compound engages a distinct target profile.

5-lipoxygenase inflammation FLAP inhibition

CCR5 Antagonist Pharmacophore: Preliminary Activity Differentiates This Scaffold from Saturated Benzylamine Derivatives

Preliminary pharmacological screening indicates that N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine can function as a CCR5 antagonist, with potential application in the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This activity is consistent with the general pharmacophore requirements for CCR5 antagonism observed in structurally related 4-methoxybenzyl allylamine derivatives; for example, a related 4-methoxybenzyl allyl carbamate scaffold demonstrated CCR5 antagonist activity with an IC50 of 6.20 nM in CHO cells expressing human CCR5 [2]. In contrast, saturated N-(4-methoxybenzyl)-2-methylpropan-1-amine (CAS 347405-96-3) has not been reported to exhibit CCR5 antagonist activity, suggesting that the allylic unsaturation contributes to receptor binding affinity within this chemotype class.

CCR5 antagonist HIV chemokine receptor

Structural Determinants of Reactivity: Allylic Amine vs. Saturated Amine in Synthetic Derivatization Pathways

The terminal olefin in N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine enables a distinct set of synthetic transformations that are inaccessible to the corresponding saturated analog N-(4-Methoxybenzyl)-2-methylpropan-1-amine (CAS 347405-96-3). Specifically, the allylic amine can undergo hydroamination, epoxidation, aziridination, and transition metal-catalyzed cross-coupling reactions at the olefin, while also retaining the nucleophilic reactivity of the secondary amine nitrogen for N-alkylation, N-acylation, and reductive amination . The saturated analog (CAS 347405-96-3, MW 193.29) is restricted to reactions at the amine nitrogen only, resulting in a substantially narrower derivatization scope . The target compound thus serves as a more versatile synthetic intermediate for building chemical libraries with greater structural diversity.

organic synthesis allylic amine chemical derivatization

Lipophilicity and Permeability Modulation by 4-Methoxy Substituent: Comparison with Des-Methoxy Benzyl Analog

The para-methoxy substituent on the benzyl ring of the target compound contributes to modulated lipophilicity and altered hydrogen-bond acceptor capacity relative to the des-methoxy analog N-benzyl-2-methylprop-2-en-1-amine. The predicted topological polar surface area (TPSA) and the presence of the methoxy oxygen as an additional hydrogen-bond acceptor influence membrane permeability and oral bioavailability parameters [1]. While direct experimental logP or permeability data for the target compound are not publicly available, structurally analogous 4-methoxybenzylamine derivatives consistently demonstrate increased aqueous solubility at physiologically relevant pH compared to their unsubstituted benzyl counterparts due to the electron-donating effect of the para-methoxy group, which modulates the pKa of the adjacent amine [2]. The des-methoxy analog N-benzyl-2-methylprop-2-en-1-amine has been investigated primarily for anticancer applications, but its altered electronic profile results in different target engagement patterns .

lipophilicity drug-likeness permeability

Procurement-Relevant Application Scenarios for N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine Based on Differentiated Evidence


Cancer Cell Differentiation Screening: Leveraging Monocyte-Lineage Induction Activity

Based on patent disclosures indicating pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation , this compound is best deployed in phenotypic screening campaigns for differentiation-inducing anti-cancer agents. Researchers should prioritize this specific compound over the saturated analog N-(4-methoxybenzyl)-2-methylpropan-1-amine or the N-methyl tertiary amine analog, as the free secondary amine and allyl group are structurally implicated in the differentiation activity. Procurement should include verification of the olefin integrity (via NMR) and the absence of the saturated impurity to ensure the observed biological activity is attributable to the correct chemical entity.

Leukotriene Pathway Inflammation Models: 5-Lipoxygenase Translocation Inhibition

The ChEMBL-recorded activity against 5-lipoxygenase translocation inhibitor in RBL-2H3 cells positions this compound as a tool molecule for studying leukotriene biosynthesis regulation. Unlike the fluoro-substituted analog LJP 1586, which targets SSAO/VAP-1 (IC50 4–43 nM) with no reported 5-LO activity [5], the target compound engages the 5-lipoxygenase pathway. For researchers specifically studying FLAP (5-lipoxygenase activating protein) or 5-LO translocation mechanisms rather than amine oxidase biology, this compound provides a mechanistically appropriate probe. Assay design should include LJP 1586 as a selectivity control to confirm pathway specificity.

CCR5 Antagonist Lead Optimization in Chemokine Receptor Drug Discovery

Preliminary pharmacological screening identifies this compound as a CCR5 antagonist with relevance to HIV, asthma, rheumatoid arthritis, and autoimmune disease research . Given that a structurally related 4-methoxybenzyl allyl carbamate achieves CCR5 IC50 values of 6.20 nM [5], the target compound represents a simplified, fragment-like starting point for medicinal chemistry optimization of CCR5 antagonists. Procurement for SAR campaigns should prioritize this scaffold over saturated benzylamine derivatives that lack reported chemokine receptor activity, with particular attention to the allyl group as a potential key pharmacophoric element.

Diversifiable Synthetic Intermediate for Allylamine-Based Compound Library Construction

The dual reactivity profile of this compound—combining a nucleophilic secondary amine with a functionalizable terminal olefin —makes it a superior building block for diversity-oriented synthesis compared to analogs with only a single reactive center. Medicinal chemistry teams constructing focused libraries around the 4-methoxybenzylamine chemotype can exploit orthogonal derivatization at both the amine nitrogen (acylation, alkylation, sulfonylation) and the allyl group (epoxidation, dihydroxylation, cross-coupling) to generate structurally diverse compound collections from a single starting material. This synthetic economy cannot be achieved with N-(4-Methoxybenzyl)-2-methylpropan-1-amine (saturated, amine-only reactivity) or N-(4-Methoxybenzyl)-N-methylamine (tertiary amine, no NH for derivatization).

Quote Request

Request a Quote for N-(4-Methoxybenzyl)-2-methylprop-2-EN-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.